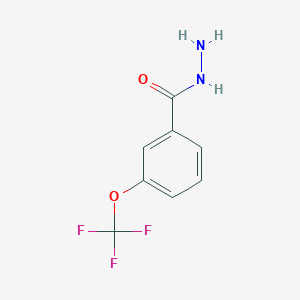

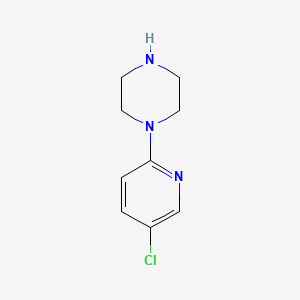

![molecular formula C20H24N2 B1307319 2-Benzhydryl-2,7-diazaspiro[3.5]nonane CAS No. 959515-59-4](/img/structure/B1307319.png)

2-Benzhydryl-2,7-diazaspiro[3.5]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

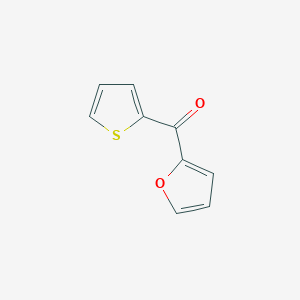

The compound 2-Benzhydryl-2,7-diazaspiro[3.5]nonane is a structural motif found in various synthesized molecules with potential pharmacological applications. It is a part of the diazaspiro nonane family, which is characterized by two nitrogen atoms incorporated into a spirocyclic framework. This structural feature is of interest due to its presence in compounds with significant biological activity, such as antitubercular agents .

Synthesis Analysis

The synthesis of compounds containing the 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety often involves multiple steps, starting from readily available precursors. For instance, benzothiazinone derivatives with this moiety were synthesized from LK02, a compound discovered in a laboratory setting. These derivatives were obtained through a series of reactions, including cyclization and functional group modifications, to yield compounds with excellent in vitro activity against Mycobacterium tuberculosis . Another example is the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane, which was prepared from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps .

Molecular Structure Analysis

The molecular structure of compounds featuring the 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was determined to crystallize in the triclinic P-1 space group, with the cyclopentane ring adopting an envelope conformation . The three-dimensional structure of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was also confirmed by comparison with known compounds .

Chemical Reactions Analysis

The 2-benzhydryl-2,7-diazaspiro[3.5]nonane moiety can undergo various chemical transformations. For instance, the aminomethylation reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and formaldehyde led to the formation of 7-substituted derivatives . Additionally, the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involved reduction, debenzylation, and chlorination steps to yield different cyclized and cleaved products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 2-benzhydryl-2,7-diazaspiro[3.5]nonane structure are influenced by their molecular framework and substituents. Spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR have been used to characterize these compounds . The lipophilicity, which is an important factor for the pharmacokinetic profile of potential drugs, has been estimated through log P value calculations. Some of the synthesized spirohydantoins exhibit lipophilicities comparable to standard anticonvulsant drugs, indicating their potential as anticonvulsant agents .

科学的研究の応用

Antitubercular Agents A series of benzothiazinone derivatives featuring a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety demonstrated remarkable in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the potential of these compounds in developing new antitubercular agents, with one compound showing significant efficacy in a mouse model of tuberculosis, better pharmacokinetic profiles, and safety compared to PBTZ169 (Wang et al., 2020).

Improved Synthesis Techniques Efforts to synthesize diazaspiro[4.4]nonane derivatives from malononitrile have led to a modified method offering higher efficiency and better yields. This advancement in synthetic methodologies underscores the continuous need for efficient production of complex molecular structures for further pharmaceutical investigation (Zhiqin, 2004).

Potential Anticonvulsant Agents Research into the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones revealed insights into their potential as anticonvulsant agents. The study combined experimental and theoretical methods to explore the impacts of substituents on absorption spectra and lipophilicities, comparing them to the standard medicine Phenytoin. This suggests a promising avenue for the development of new anticonvulsant medications (Lazić et al., 2017).

Enantioselective Synthesis of Spiroindolines The spiroindoline skeleton, which includes the 2,7-diazaspiro[4.4]nonane structure, is present in various biologically active alkaloids. A catalytic asymmetric cascade reaction was developed to construct spiroindolines, demonstrating a method for the diastereoselective and enantioselective synthesis of these complex molecules. This work opens pathways for the synthesis of biologically relevant structures with potential pharmaceutical applications (Pan et al., 2020).

Synthesis of Spirocyclic Piperidine-Azetidine and Piperidine-Pyrrolidine Systems The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine systems, featuring the 2,7-diazaspiro[3.5]nonane motif, highlights the pharmaceutical importance of these structures. These systems contain two differentiated sites allowing for further functionalization, indicating their utility in drug development and synthesis (Smith et al., 2016).

特性

IUPAC Name |

2-benzhydryl-2,7-diazaspiro[3.5]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-15-20(16-22)11-13-21-14-12-20/h1-10,19,21H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXZEUAKWJIUPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390504 |

Source

|

| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzhydryl-2,7-diazaspiro[3.5]nonane | |

CAS RN |

959515-59-4 |

Source

|

| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

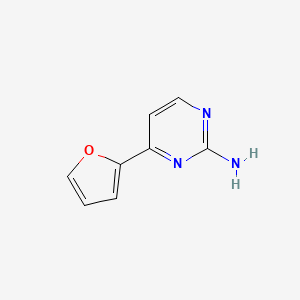

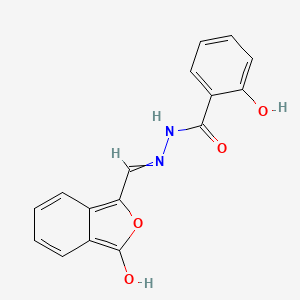

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)